molecular formula C19H20ClFN2O3S B6038824 N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B6038824
M. Wt: 410.9 g/mol
InChI Key: VOWCLASEPSSNPB-UHFFFAOYSA-N
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Description

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-3-26-18-11-13(7-8-17(18)21)27(24,25)22-10-9-14-12(2)23-19-15(14)5-4-6-16(19)20/h4-8,11,22-23H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCLASEPSSNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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